Chromone

概要

説明

Chromone is a heterocyclic compound containing oxygen as a heteroatom and has a benzo-γ-pyrone skeleton . It is a natural molecule present in the diet of humans and animals and shows less toxicity to mammalian cells . This compound derivatives have displayed interesting biological activities .

Synthesis Analysis

This compound derivatives have been synthesized using various methods. One frequently used precursor for the synthesis of this compound derivatives is 3-formylthis compound . Some promising approaches in designing green protocols with improved efficiency include microwave and ultrasound irradiation, solvent-free reactions, reactions in aqueous media, and the use of heterogeneous catalysis .

Molecular Structure Analysis

The type, number, and position of substituents connected to the this compound core play a vital role in determining pharmacological activities . The this compound structural system is used to synthesize many anti-HIV, anti-inflammatory, antibacterial, and anticancer drugs as well as those used in neurodegenerative diseases, inflammatory diseases, and diabetes .

Chemical Reactions Analysis

Research endeavors have been directed toward a variety of new eco-friendly approaches. Some promising approaches in designing green protocols with improved efficiency include microwave and ultrasound irradiation, solvent-free reactions, reactions in aqueous media, and the use of heterogeneous catalysis .

Physical and Chemical Properties Analysis

This compound is a yellow, crystalline solid with a faint, characteristic odor. It has a melting point of around 186-189°C and is sparingly soluble in water but shows good solubility in common organic solvents .

作用機序

Mode of Action

Chromone interacts with its targets by inhibiting the release of chemical mediators from sensitized mast cells . It may also reduce the release of inflammatory leukotrienes . The type, number, and position of substituents connected to the this compound core play a vital role in determining its pharmacological activities .

Biochemical Pathways

This compound alkaloids are produced by a unique combination of various biosynthetic pathways . This unusual group of natural nitrogenous metabolites appeared when alkaloids were classified in the 1980s .

Pharmacokinetics

The pharmacokinetic properties of this compound derivatives, particularly those from the peptidomimetic family, have been found to be acceptable in the human body . Some compounds, such as Ch-p1, Ch-p2, Ch-p6, Ch-p7, Ch-p12, and Ch-p13, have pronounced medicinal properties .

Result of Action

This compound derivatives possess a spectrum of biological activities. They have been associated with anti-oxidant, antimicrobial, anticancer, and anti-inflammatory activities . Various in vitro, in vivo, and clinical studies have established the role of chromones in alleviating allergies, reducing oxidative damage, inhibiting cancer, infections, and inflammation, and for treating neurological and psychiatric disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. Over the past two decades, considerable efforts have been devoted to replace harmful and toxic solvents by more environmentally benign alternatives . Ionic liquids and their analogs are one of the most widely explored greener alternatives to organic solvents .

Safety and Hazards

将来の方向性

Due to the vast potential of Chromones, research in this area is accelerating. Scientists are synthesizing new Chromone derivatives to harness their therapeutic properties and improve their effectiveness . The main aim is to highlight the diversified pharmacological activities exhibited by this compound hybrid molecules .

生化学分析

Biochemical Properties

Chromones interact with various enzymes, proteins, and other biomolecules. They are associated with antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . The nature of these interactions is largely due to the phenolic structure of chromones, which allows them to participate in hydrogen bonding and hydrophobic interactions with biomolecules .

Cellular Effects

Chromones have significant effects on various types of cells and cellular processes. They influence cell function by reducing oxidative damage, inhibiting cancer, infections, and inflammation, and treating neurological and psychiatric disorders . Their impact on cell signaling pathways, gene expression, and cellular metabolism is substantial .

Molecular Mechanism

At the molecular level, chromones exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The phenolic structure of chromones allows them to bind to biomolecules and modulate their activity .

Dosage Effects in Animal Models

The effects of chromones vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses have not been extensively studied, chromones are generally considered safe and beneficial at dietary levels .

Metabolic Pathways

Chromones are involved in various metabolic pathways. They interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

特性

IUPAC Name |

chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAFHZMPRISVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197680 | |

| Record name | 4-Chromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chromone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-38-3 | |

| Record name | Chromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chromone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-benzo[b]pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20C556MJ76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chromone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

59 °C | |

| Record name | Chromone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

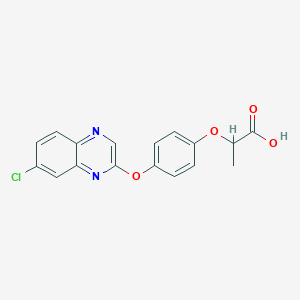

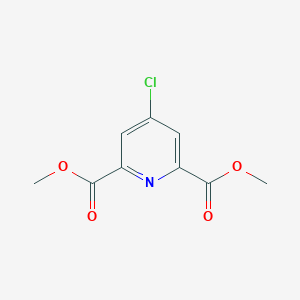

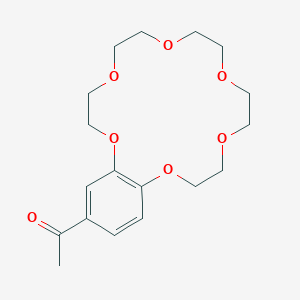

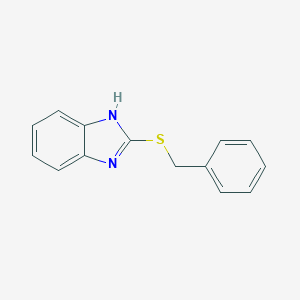

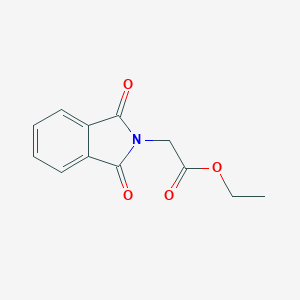

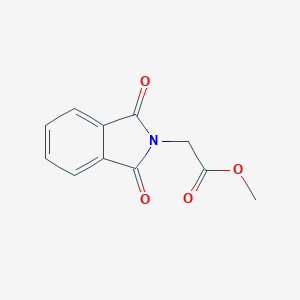

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

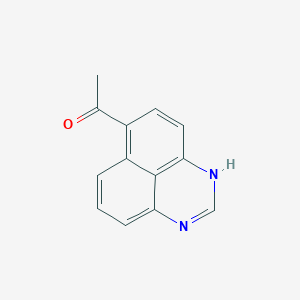

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chromones (1-benzopyran-4-ones) are a class of naturally occurring oxygen-containing heterocyclic compounds, characterized by a benzo-fused γ-pyrone ring. They are commonly found in plants and are known for their diverse biological activities. []

ANone: Chromones consist of a benzene ring fused to a γ-pyrone ring. The γ-pyrone ring is a six-membered heterocycle containing one oxygen atom and a ketone group.

ANone: The molecular formula of a simple chromone (1H-1-benzopyran-4-one) is C9H6O2, and its molecular weight is 146.14 g/mol.

A: Researchers often utilize UV, IR, 1H and 13C NMR, and mass spectrometry to elucidate the structure of newly discovered this compound derivatives. [, , ]

A: Yes, the presence of adjacent hydroxyl groups on the A-ring of the this compound, specifically at positions 7 and 8, is crucial for potent radical scavenging activity. []

A: Studies have shown that an expanded conjugation system, such as a substituted benzoyl group at the 3-position, significantly enhances the radical scavenging activity of this compound derivatives. []

A: 7,8-Dihydroxy-2-(4′-nitrophenyl)-3-(4″-nitrobenzoyl)this compound (EC50 = 3.37 µM) showed significantly higher antioxidant activity than Trolox (EC50 = 50.08 µM) in DPPH radical scavenging assays. []

A: Yes, the presence of a 2-substituent that is not coplanar with the this compound ring system has been shown to improve binding affinity to the sigma receptor. []

A: 2-(2-Phenylethyl)chromones are major constituents of agarwood and play a crucial role in quality control and authentication of agarwood samples. [, ]

A: Gas chromatography-mass spectrometry (GC-MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS) are widely used for the analysis of these compounds in agarwood. [, ]

A: This method specifically targets tropylium ions, characteristic product ions of 2-(2-phenylethyl)chromones, using precursor ion scans on a triple-quadrupole mass spectrometer. []

A: Tropylium ions are characteristic fragments observed in the mass spectra of 2-(2-phenylethyl)chromones, enabling their specific detection and structural characterization. []

A: Chi-Nan agarwood exhibits a significantly higher content of 2-(2-phenylethyl)this compound and 2-[2-(4′-methoxybenzene)ethyl]this compound compared to ordinary agarwood. []

A: Interestingly, the levels of DEPECs, along with 5,6-epoxy-2-(2-phenylethyl)chromones (EPECs) and 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones (THPECs) such as agarotetrol, are markedly lower in Chi-Nan agarwood. []

A: 2-Styrylchromones have shown promising activities as antiallergic, antitumor, antiviral, antioxidant, and anti-inflammatory agents. They also exhibit affinity for A3 adenosine receptors. []

A: Studies show that the presence of a 3-hydroxy or 3-methoxy group enhances the potency of 2-styrylchromones against rhinoviruses, indicating a structure-activity relationship. []

A: (Aminoalkoxy)chromones have shown potential as selective sigma receptor ligands, which could be beneficial for developing new therapeutic agents for various neurological and psychiatric disorders. []

A: Research suggests that the 7-position is the most favorable, followed by the 5-position and then the 6-position. []

A: Chromones are considered privileged structures due to their wide range of biological activities, including anti-inflammatory, antifungal, antimicrobial, antiviral, antitumor, and anticancer properties. [, ]

A: While the exact mechanisms vary depending on the specific this compound derivative and the target, many of their beneficial effects stem from their ability to neutralize reactive oxygen species and modulate various cellular signaling pathways. []

A: Like many natural products, challenges in utilizing chromones therapeutically include their potential for low bioavailability, metabolic instability, and potential toxicity at high doses. []

A: Formulation strategies, such as encapsulation in nanoparticles or liposomes, can enhance their solubility, stability, and delivery to target tissues. [, ]

A: Yes, a this compound carboxylic acid (6,8-diethyl-5-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid) has been shown to cause liver damage in dogs, possibly due to its detergent-like properties and saturation of biliary excretion pathways. []

A: Researchers and manufacturers are increasingly exploring green chemistry principles to minimize waste, utilize renewable resources, and develop environmentally friendly synthetic routes for producing this compound derivatives. []

A: Computational tools like molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analyses are instrumental in understanding the structure-activity relationships of chromones, optimizing their properties, and designing novel derivatives with improved activity and selectivity. [, ]

A: Continued advancements in analytical techniques, access to high-throughput screening platforms, and collaborations between chemists, biologists, and pharmacologists are crucial for driving innovation and expanding the therapeutic potential of chromones. []

A: The study of chromones dates back several decades, with their presence in traditional medicine and natural remedies sparking initial interest. Early research focused on their isolation, structural elucidation, and preliminary biological evaluations. []

A: Milestones include the discovery of their diverse biological activities, development of efficient synthetic routes for various derivatives, and the identification of specific targets and mechanisms of action. []

A: The convergence of organic synthesis, medicinal chemistry, pharmacology, and computational modeling has significantly accelerated the pace of discovery and development of this compound-based therapeutics. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)

![12-methylbenzo[a]acridine](/img/structure/B188085.png)